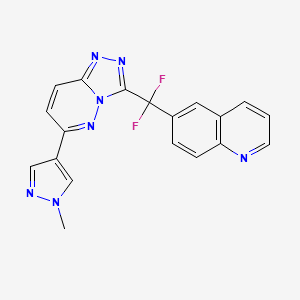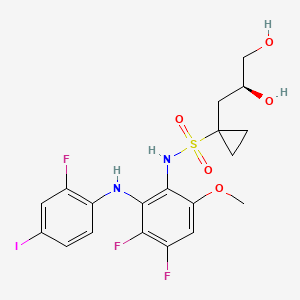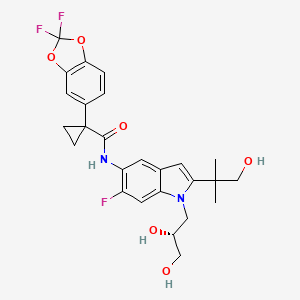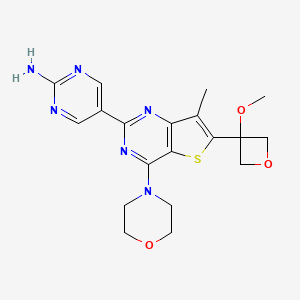
JNJ-38877605
Übersicht
Beschreibung
JNJ-38877605 ist ein potenter und selektiver Inhibitor der Met-Rezeptor-Tyrosinkinase, die eine entscheidende Rolle bei der Tumorentstehung spielt. Diese Verbindung hat in präklinischen Studien eine beträchtliche Antitumoraktivität gezeigt und wird derzeit in klinischen Studien auf ihre potenzielle Verwendung in der Krebsbehandlung untersucht .
Wissenschaftliche Forschungsanwendungen
JNJ-38877605 wurde umfassend auf seine potenzielle Verwendung in der Krebsbehandlung untersucht. Es hat in präklinischen Modellen verschiedener Krebsarten, darunter Magenkrebs, nicht-kleinzelliger Lungenkrebs und Glioblastom, eine signifikante Tumorregression gezeigt. Die Verbindung hat in präklinischen Studien eine ausgezeichnete orale Bioverfügbarkeit und ein günstiges Sicherheitsprofil gezeigt . Darüber hinaus wurde this compound in der Forschung verwendet, um die Rolle der Met-Rezeptor-Tyrosinkinase bei der Tumorentstehung zu verstehen und gezielte Therapien für Krebs zu entwickeln .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der katalytischen Aktivität der Met-Rezeptor-Tyrosinkinase. Es bindet an die ATP-Bindungsstelle der Met-Kinase und verhindert so die Phosphorylierung des Rezeptors und die anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zur Unterdrückung der Proliferation, Motilität, Invasion und des Überlebens von Tumorzellen . Die Verbindung ist hochspezifisch für die Met-Kinase und zeigt im Vergleich zu anderen Kinasen eine 600-fache Selektivität .
Wirkmechanismus
Target of Action
JNJ-38877605 is a potent and selective inhibitor of the Met receptor tyrosine kinase . The Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), have been implicated in the development and progression of several human cancers .
Mode of Action
This compound acts as an ATP-competitive inhibitor of the catalytic activity of Met kinase . It exhibits a 600-fold selectivity for Met compared with a panel of 250 diverse tyrosine and serine-threonine kinases . This unique binding mode leads to selectivity and inhibits Met phosphorylation .
Biochemical Pathways
This compound inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway . This inhibition affects various Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .
Pharmacokinetics
It has been observed to inhibit met phosphorylation in tumor xenografts for up to 16 hours following a single oral dose . It also showed excellent oral bioavailability approaching 100% in all species examined .
Result of Action
This compound has substantial pre-clinical antitumor activity . It was observed to induce significant tumor regression in large well-established MET gene amplified gastric cancer models and in Met pathway activated (autocrine or paracrine) models . Significant growth inhibition was achieved when dosing this compound at maximum tolerated dose (MTD) and lower doses .
Action Environment
The activity of this compound can be influenced by the differential expression of the c-Met/HGF axis and epithelial-mesenchymal transition (EMT)-related gene markers between primary colorectal carcinomas and liver metastases in primary tissue . .
Biochemische Analyse
Biochemical Properties
JNJ-38877605 has been described as an ATP-competitive inhibitor of the catalytic activity of Met kinase . It exhibits a 600-fold selectivity for Met compared with a panel of 250 diverse tyrosine and serine-threonine kinases . This unique binding mode leads to selectivity .
Cellular Effects
In cellular studies, this compound was found to potently inhibit HGF-stimulated and constitutively activated Met phosphorylation . It also inhibits HGF and Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .
Molecular Mechanism
This compound inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway . It binds to the ATP-binding site of c-Met kinase with a high affinity that leads to a slow reversibility of binding .
Temporal Effects in Laboratory Settings
This compound was shown to inhibit Met phosphorylation in tumor xenografts up to 16 hours following a single oral dose . Inhibition of receptor phosphorylation was associated with dose-dependent tumor growth inhibition .
Dosage Effects in Animal Models
Significant growth inhibition was achieved when dosing this compound at MTD (and lower doses) with T/C < 42% in tumors of MKN-45, GTL-16, SNU-5 and Kato II met gene amplified models . Significant inhibition was also observed in K-ras mt (dependent) NCI-H441 NSCLC xenografts .
Metabolic Pathways
It is known that this compound inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway .
Transport and Distribution
It is known that this compound showed excellent oral bioavailability approaching 100% in all species examined .
Subcellular Localization
It is known that this compound inhibits Met phosphorylation, a process that occurs at the cell membrane, suggesting that it may localize to this region .
Vorbereitungsmethoden
Die Synthese von JNJ-38877605 beinhaltet ein umfassendes strukturbasiertes Wirkstoffdesign. Es ist ein kleines Molekül, das als ATP-kompetitiver Inhibitor der katalytischen Aktivität der Met-Kinase wirkt. Die Syntheseroute und die Reaktionsbedingungen für this compound sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung im Vergleich zu einer Vielzahl anderer Kinasen eine hohe Selektivität für die Met-Kinase aufweist .
Analyse Chemischer Reaktionen
JNJ-38877605 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit der Met-Rezeptor-Tyrosinkinase betreffen. Die Verbindung hemmt die Met-Phosphorylierung und reguliert die Lipidakkumulation. Es ist ein ATP-kompetitiver Inhibitor, d. h. es bindet mit hoher Affinität an die ATP-Bindungsstelle der Met-Kinase, was zu einer langsamen Reversibilität der Bindung führt .
Vergleich Mit ähnlichen Verbindungen
JNJ-38877605 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor der Met-Rezeptor-Tyrosinkinase. Ähnliche Verbindungen umfassen Crizotinib, Cabozantinib und Tivantinib, die ebenfalls den Met-Rezeptor als Ziel haben, aber unterschiedliche Selektivitätsprofile und Wirkmechanismen aufweisen können. Die einzigartige Bindungsart und die hohe Selektivität von this compound machen es zu einem vielversprechenden Kandidaten für eine gezielte Krebstherapie .
Eigenschaften
IUPAC Name |
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCBEOAFGHNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677253 | |
| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943540-75-8 | |
| Record name | 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943540-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-38877605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-38877605 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-38877605 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)







